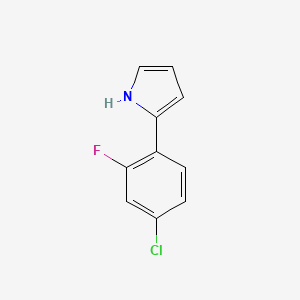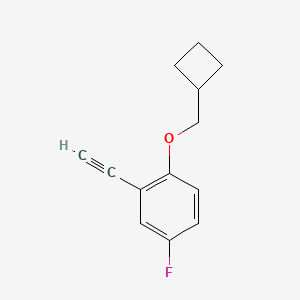
1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene is an organic compound characterized by a cyclobutylmethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the alkylation of a cyclobutylmethanol derivative with an appropriate ethynylbenzene precursor under basic conditions The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, and mild to moderate temperatures.
Substitution: Sodium methoxide, potassium thiolate, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the cyclobutylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene
- 1-(Cyclopentylmethoxy)-2-ethynyl-4-fluorobenzene
- 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene
Comparison: 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring introduces angle strain, which can influence the compound’s reactivity and stability. Additionally, the combination of the ethynyl and fluorine groups provides a unique electronic environment that can affect the compound’s interaction with biological targets and its overall chemical behavior.
Propriétés
Formule moléculaire |
C13H13FO |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
1-(cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C13H13FO/c1-2-11-8-12(14)6-7-13(11)15-9-10-4-3-5-10/h1,6-8,10H,3-5,9H2 |
Clé InChI |
WWTMQSSNUSKWPS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)F)OCC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




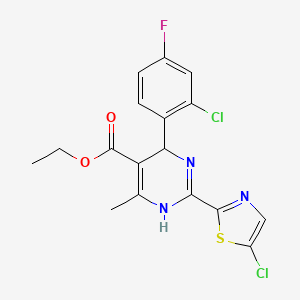
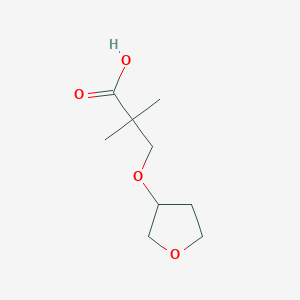
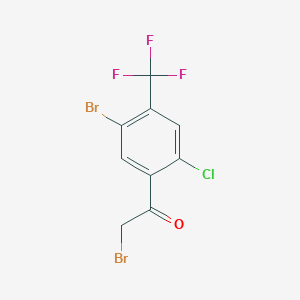
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)


![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
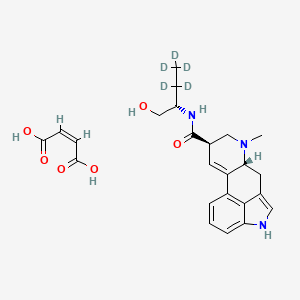
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)

